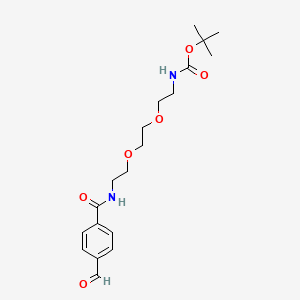

Ald-Ph-PEG2-NHBoc

Descripción general

Descripción

Ald-Ph-PEG2-NHBoc is a biochemical used for proteomics research . It is available from various suppliers, including Santa Cruz Biotechnology , AxisPharm , and Chongqing Chemdad . It is also used in the synthesis of PROTACs .

Synthesis Analysis

This compound is available from suppliers who support custom synthesis . CD Bioparticles provides Ald-Ph-PEG2-NH-Boc, Monodispersed Linear PEGs for drug delivery .Molecular Structure Analysis

The molecular formula of this compound is C19H28N2O6 . Its molecular weight is 380.44 g/mol .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H28N2O6 and a molecular weight of 380.44 g/mol . .Aplicaciones Científicas De Investigación

1. Enzyme Stability and Activity Enhancement

Polyethylene glycol (PEG), including variants like monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), is used to enhance enzyme stability and activity. For instance, modified cellulase with mPEG-ALD demonstrated remarkable stability and efficiency in specific environments, like ionic liquids. Such modifications can significantly improve the performance of enzymes in industrial and research applications (Lu et al., 2018).

2. Atomic Layer Deposition in Various Applications

Atomic Layer Deposition (ALD), a technique used for producing thin films, finds applications in several fields due to its precision and versatility. It's employed in solar cell devices, transistors, and fuel cells, showcasing the diverse technological impacts and advancements enabled by ALD (Johnson, Hultqvist, & Bent, 2014).

3. Drug Delivery and Tissue Engineering

PEG, particularly in forms like alkyne-functionalized PEG (PEG(Alk)), is utilized in drug delivery and tissue engineering. The assembly and degradation of PEG-based films and capsules, which are crucial for controlled drug release and tissue compatibility, illustrate the material's potential in biomedical applications (Leung et al., 2011).

4. Coating Porous Structures for Catalysis

ALD is also applied in coating porous structures, useful in catalysis and other applications like batteries and sensors. This process allows for functionalization of large surface area substrates, enhancing catalytic activities and enabling new levels of performance (Detavernier et al., 2011).

5. Enhancing Catalytic Activity of Nanoparticles

ALD is a novel method for synthesizing bimetallic nanoparticles, thus improving catalytic activity. By controlling core and shell dimensions, ALD allows for precise engineering of metal catalysts, opening new possibilities in catalysis research (Weber et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ald-Ph-PEG2-NHBoc, also known as Ald-Ph-PEG2-NH-Boc, is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound acts as a bridge in PROTACs, connecting two essential ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By facilitating the degradation of specific proteins, this compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a part of protacs, its adme (absorption, distribution, metabolism, and excretion) properties would significantly impact the bioavailability and effectiveness of the resulting protac .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of other proteins, the pH of the environment, and the presence of competing molecules . .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCITXKKGMUNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123127 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807503-90-7 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

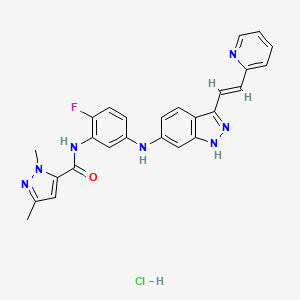

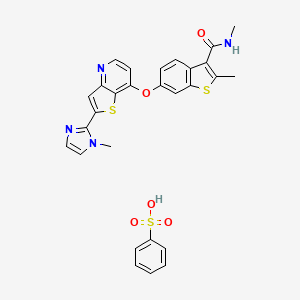

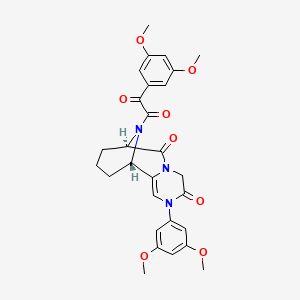

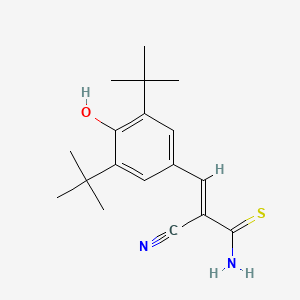

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

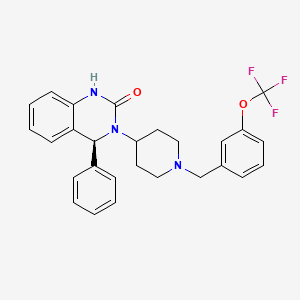

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

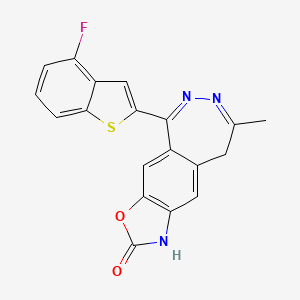

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)

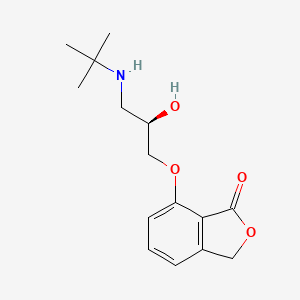

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)